REACTION_CXSMILES
|
[CH2:1](OCC)C.[OH-].[K+].CN(N=O)C(N[N+]([O-])=O)=N.[CH2:18]=[C:19]1[CH2:24][CH2:23][N:22]([C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:21][CH2:20]1>O1CCCC1.C(O)(=O)C>[CH2:1]1[C:19]2([CH2:24][CH2:23][N:22]([C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:21][CH2:20]2)[CH2:18]1 |f:1.2|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
1-methyl-3-nitro-1-nitrosoguanidine
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
CN(C(=N)N[N+](=O)[O-])N=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C=C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
1-methyl-3-nitro-1-nitrosoguanidine
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
CN(C(=N)N[N+](=O)[O-])N=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 16 hr
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 16 hr
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→90/10)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1CC12CCN(CC2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 261 mg | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |